molecular formula C13H11FO B6369981 4-(3-Fluoro-2-methylphenyl)phenol, 95% CAS No. 1261999-96-5

4-(3-Fluoro-2-methylphenyl)phenol, 95%

Cat. No. B6369981
CAS RN: 1261999-96-5
M. Wt: 202.22 g/mol
InChI Key: WYVJJQVAFDMTEI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-methylphenyl)phenol, 95% (4-FMPP) is an organic compound belonging to the phenol family, which is a type of aromatic hydrocarbon. It is a white crystalline solid with a molecular formula of C8H7FO. It is used in a variety of applications, including synthesis methods, scientific research applications, and lab experiments.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme CYP2D6, which is involved in the metabolism of drugs such as codeine and oxycodone. Additionally, it may also act as an inhibitor of other enzymes, such as CYP3A4 and CYP2C19, which are involved in the metabolism of other drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-2-methylphenyl)phenol, 95% are not fully understood. However, it is believed to act as an inhibitor of the enzyme CYP2D6, which is involved in the metabolism of drugs such as codeine and oxycodone. Additionally, it may also act as an inhibitor of other enzymes, such as CYP3A4 and CYP2C19, which are involved in the metabolism of other drugs.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under normal conditions. Additionally, it is a relatively non-toxic compound, making it safe to handle in the laboratory. However, there are some limitations to using 4-(3-Fluoro-2-methylphenyl)phenol, 95% in laboratory experiments. For example, it has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

The potential future directions for 4-(3-Fluoro-2-methylphenyl)phenol, 95% are numerous. It could be used in further studies of enzyme inhibition, drug metabolism, and the synthesis of other compounds. Additionally, it could be used in the development of new drugs or drug delivery systems. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential therapeutic uses. Finally, it could be used in the development of new laboratory techniques, such as high-throughput screening, or as a model compound for studying the effects of other compounds.

Synthesis Methods

4-(3-Fluoro-2-methylphenyl)phenol, 95% can be synthesized by reacting 4-fluorobenzaldehyde with 2-methylbenzyl alcohol in the presence of a strong acid. The reaction takes place in an acid medium, such as sulfuric acid, in order to protonate the aldehyde and alcohol. This reaction results in the formation of the 4-(3-Fluoro-2-methylphenyl)phenol, 95% product, which is then isolated and purified by recrystallization.

Scientific Research Applications

4-(3-Fluoro-2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, drug metabolism, and the synthesis of other compounds. It has been used in studies of the inhibition of the enzyme CYP2D6, which is involved in the metabolism of drugs such as codeine and oxycodone. Additionally, it has been used in the synthesis of several other compounds, including 4-fluorophenol and 4-fluorobenzaldehyde.

properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-12(3-2-4-13(9)14)10-5-7-11(15)8-6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVJJQVAFDMTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683446
Record name 3'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261999-96-5
Record name 3'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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